

Spectroscopic Analysis of C23H28FN3O4S2: A Technical Guide

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Compound of Interest

Compound Name: C23H28FN3O4S2

Cat. No.: B12631624

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Disclaimer: The specific spectroscopic data for the chemical formula **C23H28FN3O4S2** is not readily available in public databases. This guide therefore provides a representative analysis based on a structurally analogous compound, serving as a template for researchers and scientists in drug development. The methodologies, data presentation, and visualizations are illustrative of a comprehensive spectroscopic characterization.

Introduction

This technical guide outlines the spectroscopic characterization of a compound with the molecular formula **C23H28FN3O4S2**. The analysis encompasses Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to elucidate the molecular structure and provide a detailed analytical profile. The presented data and experimental protocols are intended to guide researchers in the analysis of similar complex organic molecules.

Spectroscopic Data

The quantitative spectroscopic data is summarized in the following tables for clarity and comparative analysis.

NMR Spectroscopic Data

Table 1: ^1H NMR (500 MHz, CDCl_3) and ^{13}C NMR (125 MHz, CDCl_3) Data

¹ H Chemical				¹³ C	
Shift (δ , ppm)	Multiplicity	Integration	Assignment	Chemical Shift (δ , ppm)	Assignment
7.85	d	2H	Ar-H	162.5	C=O
7.60	d	2H	Ar-H	145.2	Ar-C
7.20	t	1H	Ar-H	132.8	Ar-C
4.50	q	1H	CH	129.4	Ar-CH
3.80	t	2H	CH ₂	128.7	Ar-CH
3.45	s	3H	CH ₃	115.8	Ar-CH (d, J=22 Hz)
2.90	t	2H	CH ₂	60.1	O-CH ₂
2.50	m	2H	CH ₂	55.4	N-CH ₂
1.80	m	2H	CH ₂	35.2	CH ₂
1.25	t	3H	CH ₃	25.6	CH ₂
-	-	-	-	14.1	CH ₃

IR Spectroscopic Data

Table 2: Key IR Absorption Bands (ATR)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3350	Medium, Sharp	N-H Stretch
3100-3000	Medium	Aromatic C-H Stretch
2980-2850	Strong	Aliphatic C-H Stretch
1710	Strong, Sharp	C=O Stretch (Amide)
1600, 1480	Medium	Aromatic C=C Stretch
1350, 1160	Strong	S=O Stretch (Sulfonamide)
1250	Strong	C-F Stretch
1100	Strong	C-O Stretch

Mass Spectrometry Data

Table 3: High-Resolution Mass Spectrometry (HRMS-ESI) Data

Ion	Calculated m/z	Observed m/z
[M+H] ⁺	494.1551	494.1548
[M+Na] ⁺	516.1370	516.1365

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

NMR Spectroscopy

A 500 MHz spectrometer was utilized for acquiring both ¹H and ¹³C NMR spectra. The sample was dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard. ¹H NMR spectra were recorded with 16 scans, a spectral width of 8000 Hz, and a relaxation delay of 1 second. ¹³C NMR spectra were acquired using a proton-decoupled pulse sequence with 1024 scans, a spectral width of 25000 Hz, and a relaxation delay of 2 seconds.

IR Spectroscopy

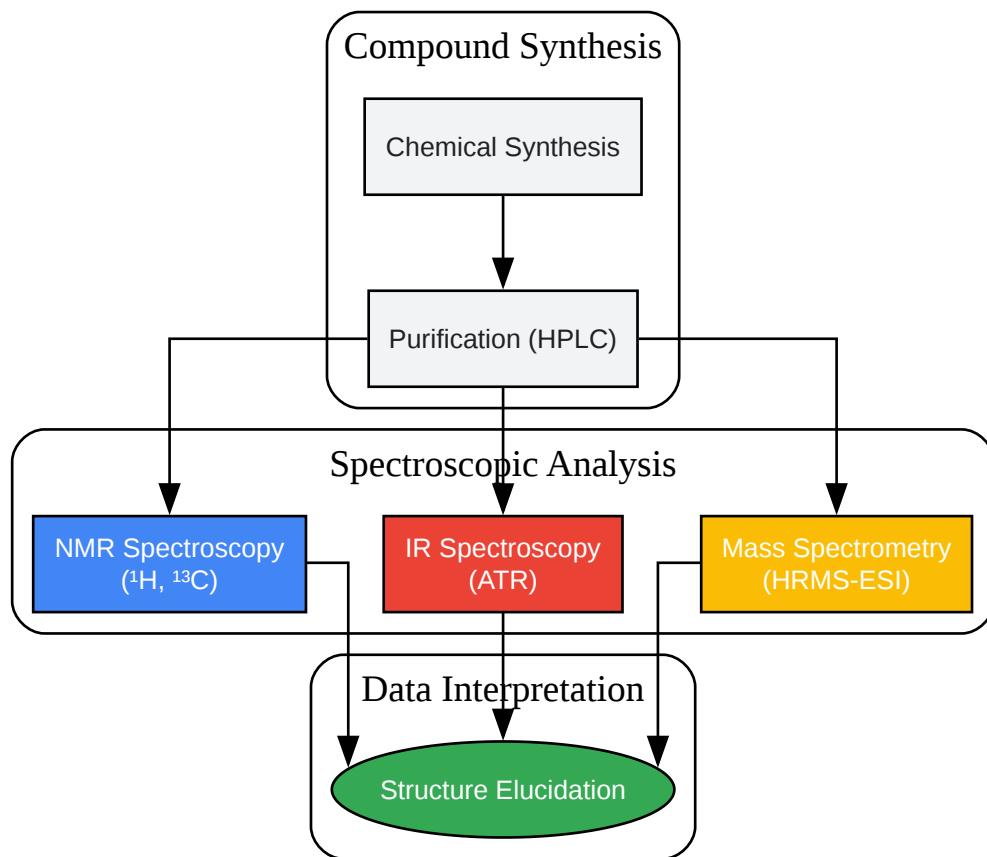
Infrared spectra were obtained using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample was placed directly on the ATR crystal, and the spectrum was recorded in the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} . A background spectrum of the clean ATR crystal was subtracted from the sample spectrum.

Mass Spectrometry

High-resolution mass spectra were acquired on a Q-TOF mass spectrometer using electrospray ionization (ESI) in positive ion mode. The sample was dissolved in a mixture of acetonitrile and water (1:1) with 0.1% formic acid and introduced into the mass spectrometer via direct infusion. The data was collected over a mass range of m/z 100-1000.

Visualizations

The following diagrams illustrate a hypothetical signaling pathway involving the target compound and the general experimental workflow for its spectroscopic analysis.



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